N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a benzofuran ring and an oxalamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and ability to produce high-purity compounds with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the oxalamide group may produce primary amines .
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound can inhibit bacterial enzymes, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Oxalamide derivatives: Compounds such as N,N’-diaryl oxalamides are structurally related and have comparable chemical properties.
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of the benzofuran ring and the oxalamide moiety, which imparts distinct biological activities and chemical reactivity . This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-26-18-11-5-3-9-16(18)22-20(24)19(23)21-12-6-8-15-13-14-7-2-4-10-17(14)25-15/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZQZZQIFPGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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